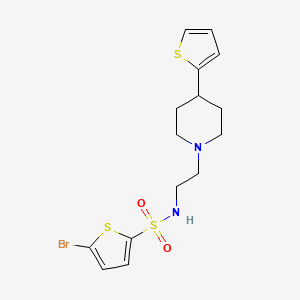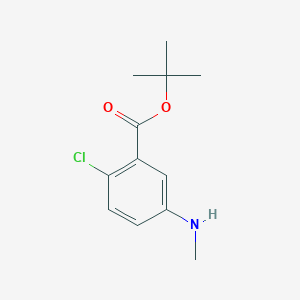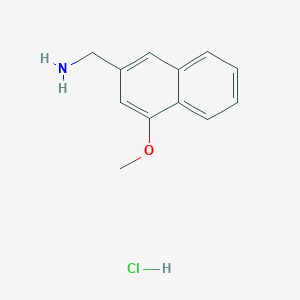![molecular formula C19H20N2O2S B2705595 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 896676-55-4](/img/structure/B2705595.png)
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, linked to an acetamide moiety bearing a 3-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
The sulfanyl group is introduced through a thiolation reaction, where the indole derivative is treated with a thiol reagent such as thiourea or a thiol in the presence of a catalyst. The final step involves the formation of the acetamide moiety by reacting the thiolated indole with 3-methoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Aplicaciones Científicas De Investigación
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity to certain targets, while the acetamide moiety can contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(3-ethoxyphenyl)acetamide
Uniqueness
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 1-position of the indole core and the methoxy group at the 3-position of the phenyl ring can enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-12-18(16-9-4-5-10-17(16)21)24-13-19(22)20-14-7-6-8-15(11-14)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLBYPIQTCVZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
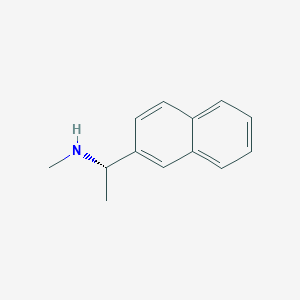
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
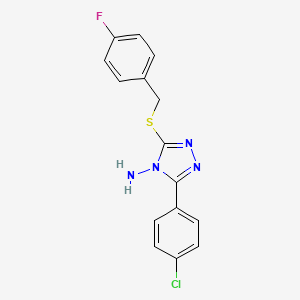
![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
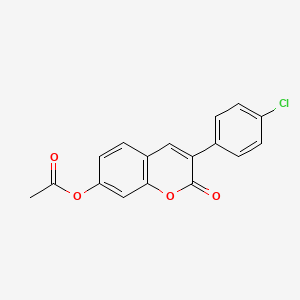
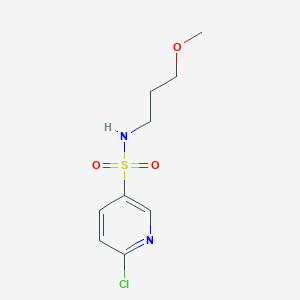
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2705529.png)
